2-[benzyl(3-fluorobenzyl)amino]ethanol
Description
2-[Benzyl(3-fluorobenzyl)amino]ethanol is an ethanolamine derivative featuring a tertiary amine core substituted with benzyl and 3-fluorobenzyl groups. The compound’s structure combines aromatic fluorination and ethanolamine functionalities, which are common in bioactive molecules targeting enzymatic or receptor-mediated pathways .
Properties
IUPAC Name |
2-[benzyl-[(3-fluorophenyl)methyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c17-16-8-4-7-15(11-16)13-18(9-10-19)12-14-5-2-1-3-6-14/h1-8,11,19H,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXQNFHVIMKNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds are compared based on substituents, molecular properties, and bioactivity:
Key Observations:
- Fluorination Impact: The 3-fluorobenzyl group in the target compound likely enhances binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs (e.g., methoxy-substituted derivatives in ). This aligns with GW2016’s potency, where fluorinated groups improve kinase inhibition .
- Dimerization Effects: Ethanolamine derivatives with dimeric structures (e.g., compound 11 in ) show weaker tyrosinase inhibition (IC₅₀ > 100 µM) compared to monomeric fluorinated analogs, suggesting monomeric structures optimize target engagement.
Physicochemical Properties
Analysis :
- Fluorination elevates LogP (lipophilicity), enhancing membrane permeability and target binding but risking solubility limitations.
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